(+)-8(15)-Cedren-9-ol
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Overview
Description
Cedr-8(15)-en-9-ol is a sesquiterpenoid that is cedr-8(15)-ene substituted by a hydroxy group at position 9. It has a role as a plant metabolite. It is a secondary alcohol, a bridged compound and a cedrane sesquiterpenoid.
Scientific Research Applications
Quantum Chemistry in Experimental Research
Quantum chemistry, specifically coupled cluster (CC) theory and density functional theory (DFT), is pivotal in understanding molecular structures and reactions. These theories are used to predict outcomes of chemical reactions and interpret molecular structures, which is crucial for experimental research involving complex molecules like "(+)-8(15)-Cedren-9-ol" (Neese, Hansen, Wennmohs, & Grimme, 2009).
Microbial Transformation in Chemical Research
The microbial transformation of compounds similar to "(+)-8(15)-Cedren-9-ol" has been studied using plant pathogenic fungus like Glomerella cingulata. This process involves hydroxylation and dehydration, leading to the formation of various derivatives. Such transformations are significant in chemical research for understanding and developing new chemical entities (Miyazawa, Nankai, & Kameoka, 1995).
Free Radical Reactions in Organic Chemistry
The study of free radical reactions, especially in compounds with a cedrane skeleton similar to "(+)-8(15)-Cedren-9-ol", is crucial in organic chemistry. These reactions lead to the transformation of molecular skeletons, offering insights into reaction mechanisms and the development of new synthetic pathways (Kuo, Lin, & Wang, 1996).
Aroma Components in Food Science
In food science, the study of aroma components, including compounds similar to "(+)-8(15)-Cedren-9-ol", is important for predicting sensory quality. Techniques like genetic algorithms for multiple linear regression models are used to optimize combinations of aroma components in products like black teas (Aishima, Togari, & Leardi, 1996).
Raman Effect in Cedrene Molecules
The Raman effect in cedrene molecules, which are structurally related to "(+)-8(15)-Cedren-9-ol", has been studied to understand molecular vibrations and bonding. This research is fundamental in the field of spectroscopy, aiding in the characterization of organic substances (Matsuno & Han, 1935).
Asymmetric Hydroformylation in Synthetic Chemistry
Asymmetric hydroformylation of terpenes, including derivatives of "(+)-8(15)-Cedren-9-ol", is significant in synthetic chemistry. This process leads to the formation of various aldehydes and involves the use of platinum and rhodium catalysts, contributing to the development of new synthetic methods (Kollár & Bóadi, 1995).
Climate Engineering Research Ethics
In the context of climate engineering, which could involve chemical compounds like "(+)-8(15)-Cedren-9-ol", ethical guidelines are proposed for researchers. These guidelines emphasize respect, beneficence, justice, and minimization principles in empirical research, crucial for responsible scientific inquiry (Morrow, Kopp, & Oppenheimer, 2009).
Environmental Design of Renewable Energy
Research on the environmental design of renewable energy, like hydropower, involves the study of ecological impacts and may include the assessment of chemical compounds like "(+)-8(15)-Cedren-9-ol". This research aims to balance power production with environmental and societal considerations (Harby, Forseth, Bakken, & Ruud, 2017).
Molecular Dynamics in Biomolecular Research
Molecular dynamics simulations, potentially involving molecules like "(+)-8(15)-Cedren-9-ol", are integral in studying biological and chemical systems at the atomistic level. Software like Amber aids in complementing experimental techniques and following complex processes (Salomón-Ferrer, Case, & Walker, 2013).
Capillary Electrochromatography in Separation Science
Capillary electrochromatography (CEC) research, relevant to compounds like "(+)-8(15)-Cedren-9-ol", is utilized in biochemical, pharmaceutical, food, and natural product analysis. Developments in CEC contribute to advancements in separation science, enhancing the analytical capabilities for complex mixtures (Huo & Kok, 2008).
properties
Product Name |
(+)-8(15)-Cedren-9-ol |
---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(1R,2R,5S,7R)-2,6,6-trimethyl-8-methylidenetricyclo[5.3.1.01,5]undecan-9-ol |
InChI |
InChI=1S/C15H24O/c1-9-5-6-13-14(3,4)11-7-15(9,13)8-12(16)10(11)2/h9,11-13,16H,2,5-8H2,1,3-4H3/t9-,11+,12?,13+,15-/m1/s1 |
InChI Key |
DJYWGTBEZVORGE-CVWWDKSYSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@]13C[C@H](C2(C)C)C(=C)C(C3)O |
Canonical SMILES |
CC1CCC2C13CC(C2(C)C)C(=C)C(C3)O |
synonyms |
cedr-8(15)-en-9-ol cedrenol octahydro-3,8,8-trimethyl-6-methylene-1H-3a,7-methanoazulen-5-ol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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